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Compound of Interest

Compound Name: 5-Phenyl-1-pentene

Cat. No.: B085501

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
phenyl-1-pentene, a valuable building block in organic synthesis and drug discovery. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition. This
information is crucial for the unambiguous identification and characterization of this compound
in a laboratory setting.

Spectroscopic Data Summary

The spectroscopic data for 5-phenyl-1-pentene are summarized in the tables below, providing
a clear and concise reference for researchers.

'H NMR (Proton NMR) Data

Table 1: *H NMR Chemical Shift and Multiplicity for 5-Phenyl-1-pentene

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b085501?utm_src=pdf-interest
https://www.benchchem.com/product/b085501?utm_src=pdf-body
https://www.benchchem.com/product/b085501?utm_src=pdf-body
https://www.benchchem.com/product/b085501?utm_src=pdf-body
https://www.benchchem.com/product/b085501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.30-7.15 m 5H Ar-H
5.85 m 1H =CH-
5.00 m 2H H2C=
2.65 t 2H Ar-CHaz-
2.15 q 2H =CH-CHz=-
1.75 p 2H Ar-CHz-CHz2-

Solvent: CDCIs, Reference: TMS (0 ppm)

13C NMR (Carbon-13 NMR) Data

Table 2: 3C NMR Chemical Shift for 5-Phenyl-1-pentene

Chemical Shift (6) ppm

Assignment

142.3 Ar-C (quaternary)

138.7 =CH-

128.4 Ar-CH

128.3 Ar-CH

125.7 Ar-CH

114.8 CH2=

35.8 Ar-CHz-

33.3 =CH-CHz-

31.1 Ar-CHz2-CHa-
Solvent: CDCIs, Reference: CDCIs (77.16 ppm)
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IR (Infrared) Spectroscopy Data

Table 3: Significant IR Absorption Bands for 5-Phenyl-1-pentene

Wavenumber (cm~?) Intensity Assignment
3075 Medium =C-H stretch (alkene)
3025 Medium =C-H stretch (aromatic)
2930, 2855 Strong C-H stretch (aliphatic)
1640 Medium C=C stretch (alkene)
1605, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)
=C-H bend (alkene, out-of-
990, 910 Strong
plane)
Ar-H bend (monosubstituted
745, 700 Strong

benzene)

Sample Preparation: Neat liquid

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for 5-Phenyl-1-pentene

m/z Relative Intensity (%) Proposed Fragment
146 30 [M]* (Molecular lon)
[CsHs]* (Styrene radical
104 100 _
cation)
91 80 [C7H7]* (Tropylium ion)
77 20 [CeHs]* (Phenyl cation)
41 45 [CsHs]* (Allyl cation)

lonization Method: Electron lonization (El) at 70 eV
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Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy

1H and 13C NMR spectra were acquired on a standard NMR spectrometer.

o Sample Preparation: A small amount of 5-phenyl-1-pentene (approximately 10-20 mg for tH
NMR, 50-100 mg for 3C NMR) was dissolved in approximately 0.7 mL of deuterated
chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
The solution was then transferred to a 5 mm NMR tube.

 Instrumentation: A 400 MHz (or higher field) NMR spectrometer was used.
e H NMR Parameters:
o Number of scans: 16
o Relaxation delay: 1.0 s
o Pulse width: 30°
o Spectral width: -2 to 12 ppm
e 13C NMR Parameters:
o Number of scans: 1024
o Relaxation delay: 2.0 s
o Pulse program: Proton-decoupled
o Spectral width: 0 to 220 ppm

o Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the
spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS
signal (0.00 ppm for *H) or the solvent peak (77.16 ppm for CDCls in 13C).
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Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A drop of neat 5-phenyl-1-pentene was placed between two polished
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

e Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)
detector was used.

e Parameters:
o Spectral range: 4000 - 400 cm—1
o Resolution: 4 cmt
o Number of scans: 16

o Data Processing: A background spectrum of the clean salt plates was recorded and
automatically subtracted from the sample spectrum to yield the final transmittance or
absorbance spectrum.

Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system.

o Sample Preparation: A dilute solution of 5-phenyl-1-pentene in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) was prepared.

 Instrumentation: A GC-MS system comprising a gas chromatograph coupled to a mass
spectrometer with an electron ionization (El) source was used.

e Gas Chromatography (GC) Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).
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o Carrier gas: Helium at a constant flow rate.
o Injector temperature: 250 °C.

o Oven temperature program: Initial temperature of 50 °C, ramped to 250 °C at a rate of 10
°C/min.

e Mass Spectrometry (MS) Conditions:
o lonization mode: Electron lonization (EIl) at 70 eV.
o Mass range: m/z 40-400.
o lon source temperature: 230 °C.

» Data Analysis: The mass spectrum corresponding to the chromatographic peak of 5-phenyl-
1-pentene was extracted and analyzed for its fragmentation pattern. The NIST Mass
Spectral Library can be used for spectral matching and confirmation.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 5-
phenyl-1-pentene using the combined spectroscopic data.
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Workflow for Structural Confirmation of 5-Phenyl-1-pentene
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Spectroscopic data workflow for 5-phenyl-1-pentene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (Pent-4-en-1-yl)benzene | C11H14 | CID 517892 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data for 5-Phenyl-1-pentene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085501#spectroscopic-data-for-5-phenyl-1-pentene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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